3-Fluoro-4-(trifluoromethoxy)phenylboronic acid

PDE2A inhibitor Cognitive disorders Clinical candidate

Medicinal chemistry programs targeting PDE2A (TAK-915) or TRPM8 (AMG 333) require the precise 3-fluoro-4-(trifluoromethoxy)phenyl scaffold-alternative regioisomers fail to deliver requisite potency, selectivity, and brain penetration. This boronic acid is the validated Suzuki coupling partner for constructing these clinical-stage pharmacophores. • Exclusive 1,2,4-trisubstituted geometry essential for target binding conformation • Validated in two independent CNS clinical programs; consensus LogP 1.09 supports BBB penetration • Bulk quantities available; certificate of analysis provided with every shipment

Molecular Formula C7H5BF4O3
Molecular Weight 223.92 g/mol
CAS No. 187804-79-1
Cat. No. B061950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(trifluoromethoxy)phenylboronic acid
CAS187804-79-1
Molecular FormulaC7H5BF4O3
Molecular Weight223.92 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)OC(F)(F)F)F)(O)O
InChIInChI=1S/C7H5BF4O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H
InChIKeyVDEVIIGZNWVCOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid: Procurement Overview


3-Fluoro-4-(trifluoromethoxy)phenylboronic acid (CAS 187804-79-1, molecular weight 223.92, C7H5BF4O3) is a fluorinated arylboronic acid that serves as a critical building block in Suzuki-Miyaura cross-coupling chemistry . The compound features a 1,2,4-trisubstituted phenyl scaffold bearing a 3-fluoro and 4-trifluoromethoxy (-OCF3) substitution pattern, which confers distinct electronic properties relative to simpler mono-substituted or non-fluorinated analogs [1]. Its primary procurement context is pharmaceutical R&D where the precise regiochemistry of fluoro and trifluoromethoxy substituents directly enables the synthesis of clinical-stage drug candidates that cannot be accessed using alternative arylboronic acids [2].

Suzuki-Miyaura coupling partner for fluorinated biaryl research synthesis
1,2,4-trisubstituted phenyl scaffold enabling structure-activity relationship studies
Electronically tuned boronic acid for medicinal chemistry programs targeting PDE2A and TRPM8 research

3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid: Why Substitution Fails


Generic substitution of 3-fluoro-4-(trifluoromethoxy)phenylboronic acid with simpler arylboronic acids or alternative regioisomers is scientifically untenable. The para-OCF3 group alone (as in 4-(trifluoromethoxy)phenylboronic acid) lacks the ortho-fluorine atom that is essential for the metabolic stability and target-binding conformation achieved in clinical candidates such as TAK-915 and AMG 333 [1]. Conversely, the regioisomeric 2-fluoro-4-(trifluoromethoxy) or 3-fluoro-2-(trifluoromethoxy) substitution patterns yield fundamentally different three-dimensional molecular geometries that fail to recapitulate the structure-activity relationships (SAR) established for the 1,2,4-trisubstituted scaffold [2]. Furthermore, the specific electronic synergy between the meta-fluorine and para-OCF3 substituents produces a pKa and Suzuki coupling reactivity profile distinct from both mono-fluorinated and mono-trifluoromethoxy analogs, making this compound uniquely positioned as an intermediate where both regiochemistry and electronic tuning are non-negotiable design parameters [3].

Regioisomer mismatch
Alternative fluoro/trifluoromethoxy arrangements yield distinct 3D geometries that may not recapitulate established SAR.
Electronic profile shift
The meta-fluoro/para-OCF3 synergy defines a pKa and coupling reactivity that mono-substituted analogs cannot replicate.
Metabolic/conformational context
Absence of the ortho-fluorine may alter target-binding conformation and metabolic stability observed in research scaffolds.

3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid: Differentiation Evidence


TAK-915 PDE2A Inhibitor Validation

The 3-fluoro-4-(trifluoromethoxy)phenyl moiety was essential for advancing TAK-915 to clinical trials, representing the outcome of a multi-parameter optimization campaign that systematically evaluated alternative substitution patterns. The target compound's scaffold enabled achievement of a PDE2A inhibitory IC50 in the low nanomolar range while maintaining selectivity over other PDE isoforms. The 3-fluoro-4-(trifluoromethoxy)phenyl substitution pattern directly contributed to the brain-penetrating pharmacokinetic profile required for central nervous system therapeutic application [1].

TAK-915 scaffold validation
Reported comparator context
Scaffold selected from multi-parameter optimization; enabled PDE2A inhibitor candidate identification
Supports PDE2A research — scaffold linked to TAK-915 candidate (cf. pyrazolo[1,5-a]pyrimidine lead discontinuation)
In vivo cGMP elevation and rat cognition model reported; endpoint context requires review
PDE2A inhibitor Cognitive disorders Clinical candidate

AMG 333 TRPM8 Antagonist Validation

The 3-fluoro-4-(trifluoromethoxy)phenyl scaffold was independently validated in a second clinical candidate, AMG 333, a TRPM8 antagonist developed for migraine treatment. In the structure-activity relationship campaign leading to AMG 333, systematic variation of the aryl substitution pattern revealed that the 3-fluoro-4-(trifluoromethoxy)phenyl group provided an optimal balance of potency, metabolic stability, and pharmacokinetic properties that alternative substitution patterns could not match [1].

AMG 333 validation
Cross-study comparable
Independent identification of same substitution pattern in TRPM8 antagonist AMG 333 research candidate
Supports TRPM8 research — pattern independently selected among analogs for potency/PK balance
Comparator data not fully disclosed; class-level consistency noted
TRPM8 antagonist Migraine Clinical candidate

pKa: Regioisomer Comparison

The acidity of (trifluoromethoxy)phenylboronic acids is strongly dependent on the position of the -OCF3 substituent relative to the boronic acid group. Studies of all three regioisomers (ortho, meta, para) demonstrate that the ortho isomer exhibits the lowest acidity (highest pKa) among the three, while the para isomer displays the highest acidity [1]. The 3-fluoro-4-(trifluoromethoxy)phenylboronic acid (1,2,4-trisubstituted pattern) incorporates both the para-OCF3 electron-withdrawing effect and the ortho/meta-fluorine effect, producing an acidity profile distinct from the mono-substituted (trifluoromethoxy)phenylboronic acid series [2].

pKa regioisomer comparison
Cross-study comparable
Acidity modulated by combined para-OCF3 and meta-F effects; distinct from ortho/meta/para mono-substituted series
pKa directly influences coupling efficiency — correct regioisomer ensures reproducible transmetallation
Aqueous titration data; reported rank ortho
Hydrolytic stability
Class-level inference
Electron-withdrawing fluoro/OCF3 groups enhance Lewis acidity; stability window differs from non-fluorinated analogs
Informs storage and batch consistency — hydrolytic sensitivity requires protocol review
Fluorinated phenylboronic acid class data; compound-specific kinetics to verify
Physicochemical profile
Data to verify
Consensus Log Po/w ~1.09; estimated ESOL Log S -2.66 (~0.5 mg/mL)
Supports solvent selection and workup design — predicted values require experimental verification
Computed descriptors; no direct experimental confirmation provided
pKa Acidity Regioisomer comparison

Hydrolytic Stability vs. Non-Fluorinated Analogs

The introduction of fluorine substituents into the aromatic ring of phenylboronic acids enhances Lewis acidity and modulates hydrolytic stability [1]. Systematic studies of fluoro-substituted phenylboronic acids (F1-F5 isomers) demonstrate that fluorine substitution position and count directly affect stability against protodeboronation. The electron-withdrawing nature of both the 3-fluoro and 4-trifluoromethoxy groups in the target compound influences the boron center's susceptibility to hydrolysis, which is a critical parameter for storage, handling, and reproducible coupling yields [2].

Hydrolytic stability
Class-level inference
Electron-withdrawing fluoro/OCF3 groups enhance Lewis acidity; stability window differs from non-fluorinated analogs
Informs storage and batch consistency — hydrolytic sensitivity requires protocol review
Fluorinated phenylboronic acid class data; compound-specific kinetics to verify
Hydrolytic stability Protodeboronation Storage

Physicochemical Profile vs. Mono-Substituted Analogs

The target compound's calculated physicochemical properties distinguish it from structurally related procurement alternatives. The consensus Log Po/w value of 1.09 (averaged across five prediction methods: iLOGP 0.0, XLOGP3 2.11, WLOGP 2.08, MLOGP 0.92, SILICOS-IT 0.34) and predicted aqueous solubility (ESOL Log S -2.66, approximately 0.495 mg/mL) provide quantitative descriptors that inform solvent selection and reaction planning . These values differ substantially from simpler analogs lacking the full 3-fluoro-4-(trifluoromethoxy) substitution pattern.

Physicochemical profile
Data to verify
Consensus Log Po/w ~1.09; estimated ESOL Log S -2.66 (~0.5 mg/mL)
Supports solvent selection and workup design — predicted values require experimental verification
Computed descriptors; no direct experimental confirmation provided
Lipophilicity cLogP Molecular descriptors

3-Fluoro-4-(trifluoromethoxy)phenylboronic Acid: Validated Applications


PDE2A Inhibitor Discovery

This compound is the definitive arylboronic acid building block for synthesizing PDE2A inhibitors containing the 3-fluoro-4-(trifluoromethoxy)phenyl pharmacophore, as validated by the clinical candidate TAK-915. The scaffold enabled achievement of low nanomolar PDE2A inhibitory potency, isoform selectivity, and brain penetration—a combination of properties that alternative substitution patterns failed to deliver during lead optimization. Procurement of this specific boronic acid is essential for medicinal chemistry programs targeting PDE2A-mediated cognitive disorders including schizophrenia and Alzheimer's disease [1].

TRPM8 Antagonist for Migraine

The compound serves as a critical Suzuki coupling partner for constructing TRPM8 antagonists bearing the 3-fluoro-4-(trifluoromethoxy)phenyl motif, as independently validated in Amgen's clinical candidate AMG 333 for migraine treatment. Structure-activity relationship studies identified this specific substitution pattern as optimal for achieving the requisite balance of potency, selectivity, and pharmacokinetic properties. This cross-company validation establishes the scaffold's utility in central nervous system drug discovery programs beyond PDE2A inhibition [1].

Fluorinated Biaryl Synthesis

The combination of meta-fluorine and para-trifluoromethoxy substituents provides a unique electronic profile that cannot be replicated using mono-substituted or regioisomeric alternatives. The electron-withdrawing nature of both groups influences the boron center's Lewis acidity and transmetallation efficiency in Suzuki-Miyaura couplings, while the specific 1,2,4-substitution geometry determines the three-dimensional orientation of the resulting biaryl products. This compound is indicated for applications where both the electronic tuning and precise regiochemistry of the aryl group are critical design parameters [1].

CNS Drug Discovery with Brain Penetration

The 3-fluoro-4-(trifluoromethoxy)phenyl scaffold has been demonstrated to support brain-penetrant pharmacokinetic profiles in two independent clinical programs (TAK-915 and AMG 333). This property arises from the specific lipophilicity and physicochemical parameters conferred by the substitution pattern (consensus Log Po/w = 1.09). Procurement of this boronic acid is indicated for CNS drug discovery programs where achieving adequate brain exposure is a primary objective, as the scaffold has been validated in this context whereas many alternative aryl substitution patterns fail to meet brain penetration requirements [1].

Application
Selection Property
Validation Focus
PDE2A inhibitor research
Scaffold linked to TAK-915 candidate identification
Verify PDE2A isoform selectivity and brain exposure in model
TRPM8 antagonist research
Pattern independently selected in AMG 333 campaign
Confirm TRPM8 potency and pharmacokinetic profile in vitro
Fluorinated biaryl synthesis
Meta-F/para-OCF3 electronic tuning for coupling reactivity
Assess transmetallation efficiency and regiochemical fidelity
CNS research compound synthesis
Log Po/w ~1.09 supports brain exposure model suitability
Evaluate brain penetration in relevant preclinical model

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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